Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine backbone substituted with a tert-butyl carbamate group and a 2-chloro-6-formylphenyl moiety. This compound is structurally significant in medicinal chemistry due to its versatility in further functionalization, particularly through the formyl group, which enables conjugation with amines or hydrazines for drug discovery applications. Its piperazine core contributes to improved solubility and bioavailability, while the chloro and formyl substituents modulate electronic properties and reactivity .
Properties
CAS No. |
869478-15-9 |
|---|---|
Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
LVETZFJYPHMRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate generally proceeds via the following key stages:
- Formation of the piperazine ring or introduction of the piperazine moiety.
- Attachment of the chlorinated phenyl ring bearing the formyl substituent.
- Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.
Formation of the Piperazine Ring and Substituted Phenyl Attachment
One documented approach involves the reaction of ethylenediamine with dihaloalkanes under basic conditions to form the piperazine ring. For this specific compound, the chlorinated aromatic aldehyde (2-chloro-6-formylphenyl moiety) is introduced by nucleophilic aromatic substitution or through condensation with appropriately functionalized intermediates.
Protection of Piperazine Nitrogen
The tert-butyl carbamate protecting group is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) or di-tert-butoxycarbonyl anhydride under mild conditions, typically in aromatic solvents such as toluene or xylene. This step is crucial to protect the piperazine nitrogen during subsequent transformations and to improve compound stability.
Specific Reported Synthetic Route
Though direct detailed synthetic procedures for this compound are limited in open literature, analogous preparation methods for related piperazine carboxylates provide a reliable framework:
This synthetic sequence is supported by patent literature describing similar piperazine derivatives bearing Boc protection and aromatic substitutions.
Data Table: Comparative Summary of Preparation Methods
| Parameter | Method 1: Direct Condensation & Boc Protection | Method 2: Stepwise Piperazine Formation & Aromatic Substitution | Notes |
|---|---|---|---|
| Starting Materials | Piperazine, 2-chloro-6-formylphenyl halide, Boc anhydride | Ethylenediamine, dihaloalkane, aromatic aldehyde, Boc anhydride | Method 1 is more straightforward but requires pre-functionalized aromatic halide |
| Solvent | Toluene, xylene | Toluene, xylene, dichloromethane | Aromatic solvents preferred for Boc protection |
| Temperature | 40-90 °C for condensation, room temp to reflux for Boc | 0-90 °C depending on step | Controlled temperature critical for selectivity |
| Catalysts/Agents | Base (e.g., triethylamine), Boc anhydride | Base, reducing agent (Pd/C) for some steps | Catalysts used for hydrogenation or substitution |
| Purification | Chromatography, recrystallization | Chromatography, recrystallization | Purification essential for pharmaceutical-grade purity |
| Yield | Moderate to high (60-85%) | Moderate (50-75%) | Yield depends on step efficiency and reagent quality |
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 . It has a molecular weight of 324.80 . While specific applications of this compound are not extensively detailed in the provided search results, related research and chemical context offer some insight into its potential uses.
Synthesis and Chemical Reactions
- ** synthesis of similar compounds** The synthesis of tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate involves mixing 4-methyl phenyl isocyanate with N-Boc piperazine in DMF solvent .
- ** Suzuki reactions** Tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is used in Suzuki reactions to prepare other compounds . The reaction involves a chloropyridazine intermediate, a boronic acid reagent, SPhos, Pd2(dba)3, and K3PO4 in a dioxane/water mixture at 100°C .
Potential Applications
Given the chemical properties and reactions of this compound and similar compounds, potential applications can be inferred:
- Pharmaceutical Research: As a piperazine derivative, it may be relevant in pharmaceutical research . Piperazine derivatives are frequently explored for their potential biological activities.
- Inhibitors: It can be used as an inhibitor of aggrecanase-2 .
- Cosmetic Formulations: Experimental design techniques can optimize the formulation development process .
- Early Discovery Research: Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be contextualized by comparing it to analogous tert-butyl piperazine-1-carboxylate derivatives. Below, key similarities and differences are highlighted, supported by experimental data and research findings.
Structural Analogues and Substituent Effects
Stability and Reactivity
- Formyl vs. Nitro Groups : The formyl group in the target compound allows for nucleophilic addition reactions, whereas nitro-substituted analogues (e.g., compound 33) require reduction for further functionalization, adding synthetic steps .
- Halogen Effects : The 2-chloro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to fluoro analogues (e.g., 1a, 1b), which exhibit lower metabolic stability in acidic environments .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Estimated using fragment-based methods.
Table 2: Hazard Comparison (GHS Classification)
Key Research Findings
- Degradation Issues : Fluorophenyl derivatives (1a, 1b) degrade in simulated gastric fluid, limiting their use in oral formulations .
- Therapeutic Potential: Aminopyridine analogues () highlight the role of nitrogen-rich substituents in oncology drug development .
- Safety vs. Reactivity Trade-offs : Chloro-nitro derivatives () exhibit higher toxicity but greater reactivity for electrophilic substitutions .
Biological Activity
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate (CAS No. 869478-15-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H21ClN2O3
- Molecular Weight : 324.8 g/mol
- Melting Point : 93-95 °C
- Density : 1.232 g/cm³ (predicted)
- pKa : 1.07 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN2O3 |
| Molecular Weight | 324.8 g/mol |
| Melting Point | 93-95 °C |
| Density | 1.232 g/cm³ |
| pKa | 1.07 |
Biological Activity
This compound has been evaluated for various biological activities, primarily focusing on its effects on enzyme inhibition and cellular pathways.
Enzyme Inhibition Studies
Research has indicated that compounds with similar piperazine structures often exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that related piperazine derivatives can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism.
In a comparative study, several piperazine derivatives were synthesized and tested for their IC50 values against 17β-HSD Type 3:
- The most potent compound in the series exhibited an IC50 of approximately 700 nM , highlighting the potential of piperazine derivatives in modulating steroid activity .
Case Studies and Research Findings
- Case Study: Anticancer Activity
- Safety and Toxicity Assessment
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within the body. The presence of the chloro substituent on the aromatic ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
